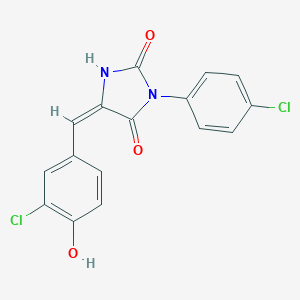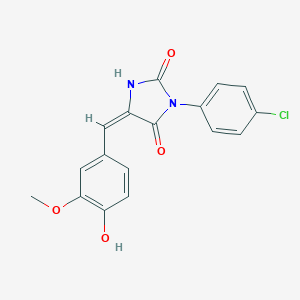![molecular formula C17H13ClN2O2S B305775 (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B305775.png)
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a chemical compound with potential therapeutic applications. This compound belongs to the thiazolidinedione class of drugs and has been shown to have antidiabetic, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in peripheral tissues. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
One advantage of using (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and chemical properties. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications, making it a valuable tool in drug discovery research. However, one limitation of using (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
将来の方向性
There are several future directions for (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione research. One area of interest is the development of more selective PPARγ agonists with fewer side effects. Additionally, there is a need for more studies on the anticancer properties of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, particularly in vivo studies. Finally, the potential use of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
In conclusion, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, or (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, is a chemical compound with potential therapeutic applications. Its well-established synthesis method and extensive scientific research make it a valuable tool in drug discovery research. While there are limitations to its use in lab experiments, the future directions of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione research are promising and warrant further investigation.
合成法
The synthesis of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 4-chlorobenzylamine and 6-methyl-2-pyridinecarbaldehyde with thiosemicarbazide. The resulting compound is then cyclized to form (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been optimized and can be carried out in a few steps with high yields.
科学的研究の応用
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic effects by increasing insulin sensitivity and reducing blood glucose levels. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has shown promising anticancer properties by inhibiting cancer cell growth and inducing apoptosis.
特性
製品名 |
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H13ClN2O2S |
分子量 |
344.8 g/mol |
IUPAC名 |
(5E)-3-[(4-chlorophenyl)methyl]-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2S/c1-11-3-2-4-14(19-11)9-15-16(21)20(17(22)23-15)10-12-5-7-13(18)8-6-12/h2-9H,10H2,1H3/b15-9+ |
InChIキー |
RRDSLQLMVIKMJR-OQLLNIDSSA-N |
異性体SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
SMILES |
CC1=CC=CC(=N1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)

![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)



![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)